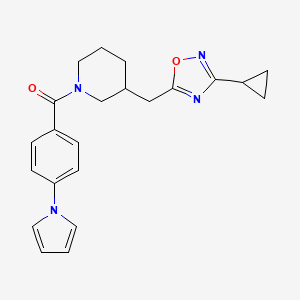
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (4-(1H-pyrrol-1-yl)phenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, is a complex organic molecule that appears to be related to various pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was employed . This suggests that the synthesis of our compound of interest might also involve a series of substitution reactions, possibly starting with a piperidine or pyrrole derivative and introducing various functional groups through electrophilic or nucleophilic attacks.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single crystal X-ray diffraction studies, which can reveal the conformation of rings and the geometry around atoms, as well as the presence of intra- and intermolecular hydrogen bonds . For our compound, we can predict that the piperidine ring may adopt a chair conformation, and the presence of the oxadiazole ring could introduce additional rigidity to the structure. The pyrrole ring is likely to be involved in π-π interactions, which could influence the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electronic properties. For instance, the HOMO-LUMO energy gap can indicate the stability of a molecule and its propensity to participate in chemical reactions . The presence of functional groups like the oxadiazole might also suggest specific reactivity patterns, such as nucleophilic attacks at the carbonyl carbon or electrophilic attacks on the nitrogen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques like thermogravimetric analysis, which can provide information on the thermal stability of a compound . The compound may exhibit similar stability, with a stable temperature range that could be determined through such analysis. Additionally, the presence of difluoro and hydroxy groups in related compounds has been shown to significantly affect their potency as enzyme inhibitors , suggesting that the substitution pattern on the phenyl and pyrrole rings of our compound could also influence its biological activity.
Applications De Recherche Scientifique
Molecular Interaction Studies
One study focused on the molecular interaction of a structurally similar compound, highlighting its potent and selective antagonistic properties for the CB1 cannabinoid receptor. This research used conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models, suggesting that certain conformers have the proper spatial orientation and distinct electrostatic character to bind to the CB1 receptor. This implies that similar compounds could be explored for their potential interactions with specific receptors, contributing to the development of targeted therapies in neurological or pain management applications (J. Shim et al., 2002).
Antimicrobial Activity
Another study synthesized and tested a series of compounds for antimicrobial activity. Most compounds showed activity comparable to standard drugs like ciprofloxacin and fluconazole, suggesting that similar structures could be investigated for their potential as antimicrobial agents. Compounds with a methoxy group exhibited high antimicrobial activity, indicating that specific functional groups in the compound's structure could enhance its efficacy (Satyender Kumar et al., 2012).
Structural and Theoretical Studies
Research on boric acid ester intermediates with benzene rings, including synthesis, crystal structure, and density functional theory (DFT) studies, provides a foundation for exploring the physicochemical properties of similar compounds. The conformational analysis and molecular electrostatic potential studies offer insights into the molecular structures and interactions, which could be relevant for designing compounds with specific properties or activities (P. Huang et al., 2021).
Synthesis and Biological Evaluation
A study on the microwave-assisted synthesis of pyrazoline derivatives and their evaluation for anti-inflammatory and antibacterial activities demonstrates the potential for structurally similar compounds to be developed as therapeutic agents. The findings suggest that certain compounds exhibit high anti-inflammatory activity, offering a basis for further exploration in drug development (P. Ravula et al., 2016).
Propriétés
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(18-7-9-19(10-8-18)25-11-1-2-12-25)26-13-3-4-16(15-26)14-20-23-21(24-28-20)17-5-6-17/h1-2,7-12,16-17H,3-6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRXJIKJICQDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

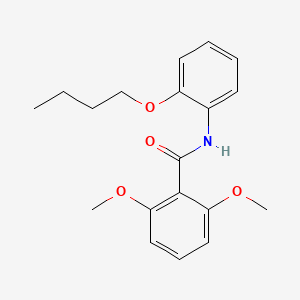
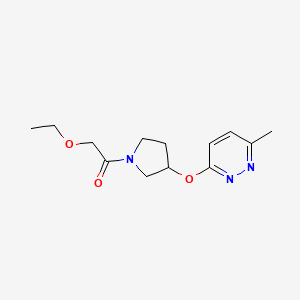
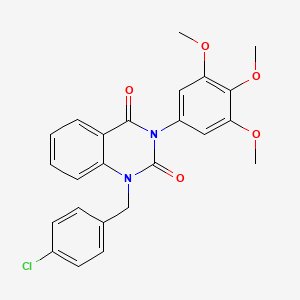
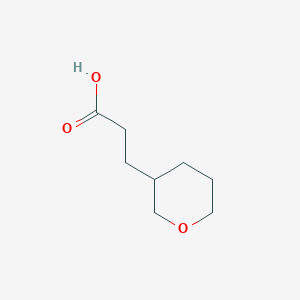
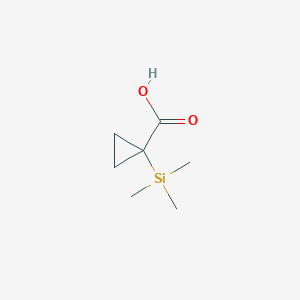
![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)
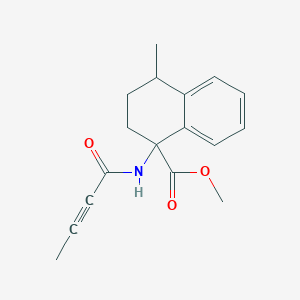

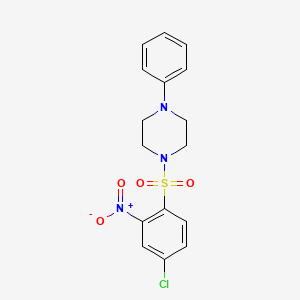
![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)
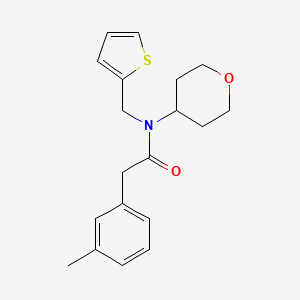

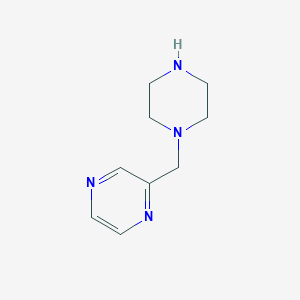
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)